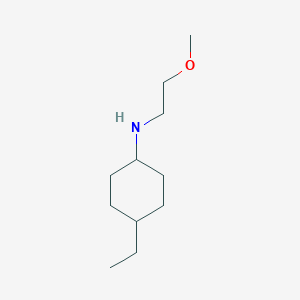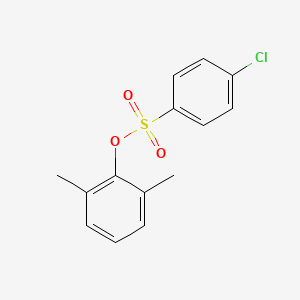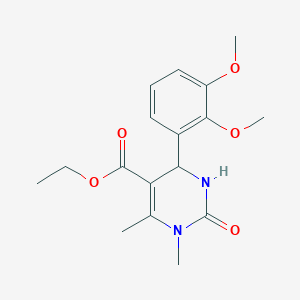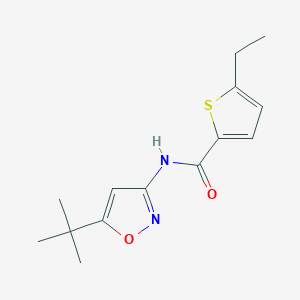![molecular formula C24H20O4 B5215138 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone that has been extensively studied for its potential therapeutic applications. Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-tumor activity in preclinical studies.
Mécanisme D'action
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a potent inhibitor of CDKs, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one disrupts cell cycle progression and induces cell death in cancer cells. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK-3), which may contribute to its anti-tumor activity.
Biochemical and physiological effects:
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its anti-tumor activity. However, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors that may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that may predict response to 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one or other CDK inhibitors. Additionally, the combination of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one with other therapeutic agents may be explored as a potential treatment strategy for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one involves several steps, starting with the condensation of 2-acetylfuran and 3-methylbenzaldehyde to form 2-acetyl-3-methylbenzofuran. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. The overall yield of the synthesis is around 20%, and the purity of the product can be improved through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and viral infections.
Propriétés
IUPAC Name |
2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRRRZVVUGEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)


![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)